molecular formula C16H23Cl2NO2 B3860933 4-[6-(2,4-dichlorophenoxy)hexyl]morpholine

4-[6-(2,4-dichlorophenoxy)hexyl]morpholine

Cat. No.: B3860933
M. Wt: 332.3 g/mol
InChI Key: NCJHQMVCUJILNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . The 2,4-dichlorophenoxy group is commonly found in certain herbicides, such as 2,4-D . The compound you mentioned seems to be a combination of these two structures.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and any functional groups present. Morpholine is a colorless liquid with a weak, ammonia-like odor , and 2,4-D is a white to yellow powder . The properties of the compound you mentioned could potentially be a combination of these characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a herbicide like 2,4-D, it might act by mimicking natural plant hormones and causing uncontrolled growth .

Properties

IUPAC Name

4-[6-(2,4-dichlorophenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO2/c17-14-5-6-16(15(18)13-14)21-10-4-2-1-3-7-19-8-11-20-12-9-19/h5-6,13H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJHQMVCUJILNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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